molecular formula C12H17NS B12993970 N-(2-Phenylpropyl)thietan-3-amine

N-(2-Phenylpropyl)thietan-3-amine

Cat. No.: B12993970
M. Wt: 207.34 g/mol
InChI Key: XBVSKIMKPRNIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenylpropyl)thietan-3-amine is a useful research compound. Its molecular formula is C12H17NS and its molecular weight is 207.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(2-phenylpropyl)thietan-3-amine

InChI

InChI=1S/C12H17NS/c1-10(7-13-12-8-14-9-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

XBVSKIMKPRNIBL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)C2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Transformations of N 2 Phenylpropyl Thietan 3 Amine Scaffolds

Ring Opening Reactions of Thietane (B1214591) Derivatives

The four-membered thietane ring is susceptible to cleavage under various conditions due to its significant ring strain. The mode of opening can be controlled by the choice of reagents, leading to a diverse array of acyclic sulfur-containing compounds.

The ring opening of thietane derivatives by nucleophiles is a common and synthetically useful transformation. In the case of an unsymmetrically substituted thietane such as N-(2-Phenylpropyl)thietan-3-amine, the regioselectivity of the nucleophilic attack is a key consideration. The reaction generally proceeds via an SN2 mechanism.

The factors governing the site of nucleophilic attack are a balance of steric and electronic effects. acs.orgresearchgate.net For this compound, the thietane ring has two unsubstituted carbons (C2 and C4) and one substituted carbon (C3).

Steric Hindrance: Strong, sterically demanding nucleophiles will preferentially attack the least hindered carbon atoms. In this scaffold, the bulky N-(2-phenylpropyl)amino substituent at the C3 position directs the nucleophilic attack towards the C2 or C4 positions.

Electronic Effects: The electronic nature of substituents on the ring can influence the partial positive charge on the ring carbons. However, in the absence of strong electron-withdrawing or donating groups directly on the ring carbons, steric factors often dominate.

Theoretical studies on the ring opening of similar three-membered sulfur heterocycles (thiiranes) with amines show that alkyl-substituted rings are typically attacked at the less substituted carbon atom. researchgate.net This principle can be extended to the thietane ring of this compound. The attack of a nucleophile (Nu-) would lead to the formation of a thiol intermediate, which can be valuable in further synthetic transformations.

Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring Opening

FactorInfluence on this compoundPredicted Outcome
Steric Hindrance The C3 carbon is sterically shielded by the bulky N-(2-phenylpropyl)amino group.Attack is favored at the less hindered C2 or C4 positions.
Nucleophile Strength Strong nucleophiles favor pathways with lower activation energy, often dictated by sterics.Favors attack at C2/C4.
Substituent Electronics The phenylpropyl group has mild electronic effects on the thietane ring itself.Steric control is likely to be the dominant factor.

The sulfur atom in the thietane ring is nucleophilic and can be targeted by electrophiles. This interaction "activates" the ring, making it significantly more susceptible to cleavage by even weak nucleophiles. rsc.org

The general mechanism involves the initial attack of the sulfur atom on an electrophile (E+), forming a positively charged sulfonium (B1226848) ion intermediate. This intermediate is highly strained and readily undergoes ring opening upon attack by a nucleophile. This three-component reaction, involving the thietane, an electrophile, and a nucleophile, can generate structurally diverse thioethers. rsc.org Electrophiles such as arynes have been shown to be effective in activating thietanes and other cyclic sulfides for ring opening with a wide range of nucleophiles (including carbon, oxygen, sulfur, nitrogen, and fluorine-centered nucleophiles). rsc.org Similarly, metallocarbenoids can induce electrophilic activation of related thiiranes, leading to ring expansion to form thietanes. acs.org

For this compound, electrophilic activation would proceed as follows:

The lone pair of the sulfur atom attacks an electrophile.

A cyclic sulfonium ion is formed, increasing the ring strain.

A nucleophile attacks one of the ring carbons (C2 or C4), leading to the cleavage of a C-S bond and opening the ring.

Transition metals can catalyze the ring opening of thietanes, often leading to polymerization or the formation of larger ring structures through cyclooligomerization. nih.gov Metal catalysts can activate the thietane ring in several ways. Coordination of the sulfur atom to a metal center can facilitate C-S bond cleavage. For instance, rhodium carbenoids have been used in the ring expansion of thiiranes to produce functionalized thietanes, a process involving the activation and ring opening of the initial three-membered ring. acs.org

While specific metal-catalyzed ring-opening studies on this compound are not prevalent, general principles from related systems suggest that catalysts based on ruthenium, rhodium, palladium, or iridium could be effective. organic-chemistry.orgnih.govyoutube.com These processes often involve oxidative addition of a C-S bond to the metal center, followed by subsequent transformations.

Intramolecular Rearrangements and Cyclizations Involving the Thietane Ring

The strained thietane ring can undergo various rearrangements, particularly under photochemical conditions. The thia-Paternò–Büchi reaction, a [2+2] photocycloaddition between a thiocarbonyl compound and an alkene, is a significant method for constructing thietane rings. beilstein-journals.orgacs.org The resulting thietanes can sometimes undergo subsequent rearrangements. For example, photochemically generated thietanes can undergo aromatization-driven ring-opening if a suitable structural motif is present. acs.org

In the context of this compound, intramolecular reactions could be envisioned. For instance, if a reactive functional group were present on the phenylpropyl side chain, it could potentially interact with the thietane ring. A notable rearrangement is the thiirane-thietane rearrangement, which can occur when (1-haloalkyl)thiiranes are treated with nucleophiles, though this is a method of formation rather than a reaction of a pre-formed thietane. nih.gov

Reactivity at the Amine Nitrogen and Sulfur Atom in this compound

Beyond reactions that cleave the thietane ring, the heteroatoms themselves are sites of reactivity. The sulfur atom's nucleophilicity is key to the electrophilic activation described previously. The secondary amine nitrogen atom also possesses a lone pair and an N-H bond, allowing for a range of chemical transformations.

The secondary amine in this compound is a key site for synthetic modification, allowing for the introduction of various functional groups without disrupting the thietane core. Common reactions include N-alkylation and N-acylation.

N-Alkylation: This reaction introduces a third alkyl group to the nitrogen, forming a tertiary amine. Several methods are available for the N-alkylation of secondary amines:

Direct Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (diisopropylethylamine) can effectively form tertiary amines while minimizing the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for forming C-N bonds.

"Borrowing Hydrogen" Methodology: This atom-economical method uses alcohols as alkylating agents. A metal catalyst (e.g., ruthenium or iridium-based) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. organic-chemistry.orgnih.gov

N-Acylation: The amine can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This transformation is typically high-yielding and introduces an amide functional group.

Table 2: Potential Transformations at the Amine Nitrogen

Reaction TypeReagentsProduct Type
N-Alkylation Alkyl halide, Hünig's baseTertiary Amine
Alcohol, Ru or Ir catalystTertiary Amine
Aldehyde/Ketone, NaBH(OAc)₃Tertiary Amine
N-Acylation Acyl chloride, base (e.g., triethylamine)Amide
N-Arylation Aryl halide, Pd or Cu catalyst (Buchwald-Hartwig amination)Tertiary Arylamine
N-Sulfonylation Sulfonyl chloride, baseSulfonamide

These transformations highlight the synthetic versatility of the this compound scaffold, allowing for its incorporation into more complex molecular architectures through reactions at both the strained thietane ring and the secondary amine nitrogen.

Oxidation and Reduction Pathways of the Thietane Sulfur

The sulfur atom in the thietane ring is susceptible to oxidation and reduction, allowing for the interconversion between thietane, thietane-1-oxide (sulfoxide), and thietane-1,1-dioxide (sulfone). These transformations significantly alter the electronic properties, polarity, and steric profile of the molecule.

Oxidation Pathways

The oxidation of the thietane sulfur is a common transformation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The degree of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other oxidants like potassium permanganate. nih.gov

The initial oxidation converts the sulfide (B99878) to a sulfoxide. In the case of 3-substituted thietanes like this compound, this creates a chiral center at the sulfur atom, leading to the formation of cis and trans diastereomers relative to the substituent at the C3 position. The ratio of these diastereomers is influenced by the nature of the C3 substituent. nih.govresearchgate.net Further oxidation of the sulfoxide, typically under more forcing conditions or with a stoichiometric excess of the oxidant, yields the corresponding thietane-1,1-dioxide. researchgate.netacs.org These sulfones are generally stable compounds. acs.org

Substrate TypeOxidizing AgentProduct(s)Key Findings
3-Hydroxythietanem-CPBA (3.0 equiv)3-Hydroxythietane-1,1-dioxideThe reaction proceeds efficiently at room temperature to yield the fully oxidized sulfone. researchgate.net
1-(Thietan-3-yl) substituted heterocyclesPeracetic acid1-(1-Oxothietan-3-yl) derivatives (sulfoxides)Oxidation can be stopped at the sulfoxide stage using a controlled amount of the oxidant. A mixture of cis/trans isomers is typically formed. nih.govresearchgate.net
1-(Thietan-3-yl) substituted heterocyclesPotassium permanganate1-(1,1-Dioxothietan-3-yl) derivatives (sulfones)Stronger oxidizing agents or harsher conditions lead to the formation of the sulfone. researchgate.net

Reduction Pathways

The reduction of thietane oxides and dioxides back to the parent thietane is a crucial transformation for manipulating the properties of the heterocyclic scaffold. Strong reducing agents are generally required for this process.

Lithium aluminum hydride (LiAlH₄) is a widely used reagent for the reduction of both thietane-1,1-dioxides and thietane-1-oxides. thieme-connect.de The reduction of thietane-1,1-dioxide with LiAlH₄ effectively removes both oxygen atoms to regenerate the thietane ring. thieme-connect.de Similarly, thietane-1-oxide can be reduced to thietane using LiAlH₄. thieme-connect.de Another reported method for the reduction of thietane-1-oxide involves a mixture of dichlorodimethylsilane (B41323) and zinc dust. thieme-connect.de For the reduction of sulfones in general, a combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has also been shown to be effective. rsc.org

SubstrateReducing Agent / SystemProductYield (%)Reference
Thietane-1,1-dioxideLiAlH₄Thietane61% thieme-connect.de
3-Methyl-3-phenylthietane 1,1-dioxideLiAlH₄3-Methyl-3-phenylthietane71% thieme-connect.de
Thietane-1-oxideLiAlH₄Thietane- thieme-connect.de
Thietane-1-oxideMe₂SiCl₂ / ZnThietane70% thieme-connect.de
General SulfonesLiAlH₄–TiCl₄SulfidesHigh rsc.org

Coordination Chemistry of Thietane Ligands

The sulfur atom of the thietane ring possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to metal centers. Thietanes are sufficiently stable to form metal complexes without undergoing immediate ring-opening, unlike their more strained three-membered thiirane (B1199164) counterparts. nih.govacs.org The coordination chemistry of thietanes has been extensively studied, particularly with polynuclear metal carbonyl complexes. nih.govacs.org

Thietane ligands can coordinate to metal centers in two primary modes:

Terminal Coordination: The thietane ligand binds to a single metal atom through its sulfur atom. In this mode, only one of the sulfur's lone pairs is involved in bonding, and the sulfur atom adopts a pyramidal geometry. acs.org An example is the complex Os₃(CO)₁₁[SCH₂CH₂CH₂], where the thietane ligand is coordinated to just one of the three osmium atoms. acs.org

Bridging Coordination: The thietane ligand bridges two metal atoms. In this arrangement, both lone pairs on the sulfur atom are typically engaged in bonding, linking the metal centers. nih.govacs.org This mode is common in polynuclear cluster complexes. acs.org

The formation of these complexes is usually achieved through simple ligand substitution reactions with metal carbonyl precursors. acs.org The stability and reactivity of the coordinated thietane can be significantly different from the free ligand, and in some cases, the metal cluster can facilitate ring-opening and oligomerization reactions of the thietane. rsc.orgnih.gov

Complex TypeMetal Center(s)Coordination ModeStructural FeaturesReference
Os₃(CO)₁₁[SCH₂CH₂CH₂]Osmium (Os)TerminalThe thietane ligand is coordinated to a single osmium atom. The ligand is non-planar. acs.org
Os₃(CO)₁₀(μ-SCH₂CMe₂CH₂)Osmium (Os)BridgingThe thietane ligand bridges two osmium atoms. acs.org
Polynuclear Carbonyl ClustersVarious (e.g., Re, Ru)Terminal and BridgingThietanes serve as effective ligands, forming stable complexes that can be structurally characterized. nih.govacs.org nih.govacs.org

Computational and Theoretical Investigations of N 2 Phenylpropyl Thietan 3 Amine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic characteristics and bonding nature of N-(2-Phenylpropyl)thietan-3-amine. These methods model the molecule's electron distribution to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. DFT calculations are employed to determine the ground-state properties by optimizing the molecular geometry to its lowest energy state. chemrxiv.orgresearchgate.net

A typical DFT study on this compound would utilize a functional, such as B3LYP, combined with a basis set like 6-31G* or higher to accurately model the electronic structure. researchgate.netarabjchem.org The primary outputs of these calculations are the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Key Investigated Properties:

Optimized Geometry: Determination of the most stable arrangement of atoms in space.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pairs on the nitrogen and sulfur atoms are expected to be regions of high negative potential.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom, offering insights into bonding and intermolecular interactions.

Table 1: Predicted Ground State Properties from a Hypothetical DFT (B3LYP/6-31G*) Calculation.
PropertyCalculated ValueSignificance
Total Energy-815.4 HartreeIndicates the overall stability of the optimized geometry.
HOMO Energy-6.2 eVRegion of electron donation (nucleophilicity), likely localized on the amine and sulfur atoms.
LUMO Energy0.8 eVRegion of electron acceptance (electrophilicity), likely distributed over the phenyl ring.
HOMO-LUMO Gap7.0 eVRelates to the molecule's chemical stability and resistance to electronic excitation.
Dipole Moment1.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Ab Initio Methods for Molecular Systems

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can offer high accuracy, though often at a greater computational cost than DFT.

For a molecule like this compound, ab initio methods would be valuable for:

Benchmarking DFT Results: Comparing geometries and energies from methods like MP2 with DFT results to validate the chosen functional and basis set.

Studying Electron Correlation: Methods beyond HF, such as MP2, account for electron correlation, which is crucial for accurately describing non-covalent interactions that influence the molecule's conformation.

Calculating Thermochemical Properties: High-level ab initio methods, such as Coupled Cluster (CCSD(T)), are the gold standard for calculating highly accurate enthalpies of formation for organosulfur compounds. acs.orgnist.gov

While full geometry optimization with high-level ab initio methods might be computationally intensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate energetic profile of different conformers.

Conformational Analysis of this compound and Related Structural Motifs

The biological activity and physical properties of a flexible molecule are governed by the ensemble of its accessible conformations. Conformational analysis of this compound involves exploring the potential energy surface as a function of its rotatable bonds and ring dynamics.

Conformational Landscapes of Phenylpropyl Chains

τ1 (C-C-C-N): Rotation around the C-C bond of the propyl chain.

τ2 (Ph-C-C-C): Rotation of the phenyl group relative to the propyl backbone.

Computational studies on analogous structures like amphetamine reveal a complex conformational landscape with multiple local energy minima. rsc.orgrsc.orgacs.org These conformers are typically classified as gauche or anti based on the arrangement of the phenyl and amino groups. pomona.edu Exploring this landscape involves systematically rotating these bonds and calculating the corresponding energy to identify low-energy, stable conformers and the energy barriers separating them. The solvent environment can also significantly influence the relative populations of these conformers. rsc.org

Table 2: Key Dihedral Angles and Their Influence on Phenylpropyl Chain Conformation.
Dihedral AngleAtoms InvolvedDescriptionExpected Stable Conformations
τ1C(phenyl)-C(α)-C(β)-NDefines the relative position of the amino group and the phenyl ring.Gauche (~±60°) and Anti (180°)
τ2C(ipso)-C(phenyl)-C(α)-C(β)Determines the orientation of the phenyl ring.Perpendicular (~90°) orientation is often favored to minimize steric hindrance.

Ring Puckering and Inversion Dynamics of Thietane (B1214591) Rings

Four-membered rings like thietane are not planar; they adopt a "puckered" conformation to relieve ring strain. wikipedia.orgeurekaselect.com The thietane ring exists in a dynamic equilibrium between two equivalent puckered conformations, separated by a relatively low energy barrier corresponding to a planar transition state. This process is known as ring inversion or ring puckering.

Theoretical studies model this dynamic process by calculating the potential energy as a function of the ring-puckering coordinate. This generates a characteristic double-well potential energy curve.

Key Parameters of Thietane Ring Dynamics:

Puckering Angle: The angle defining the deviation from planarity. For unsubstituted thietane, this is approximately 26°.

Barrier to Inversion: The energy required to flatten the ring into its planar transition state. For thietane, this barrier is very low, around 274 cm⁻¹ (3.28 kJ/mol), indicating rapid inversion at room temperature.

Substitution on the thietane ring, as in this compound, will influence these parameters. The bulky phenylpropyl group at the 3-position will create two distinct puckered conformations: one where the substituent is in a pseudo-axial position and another where it is in a pseudo-equatorial position. The equatorial conformation is generally expected to be more stable to minimize steric interactions, similar to substituted cyclohexanes. youtube.com This will make the double-well potential asymmetric and may increase the barrier to inversion. chemrxiv.org

Intramolecular Interactions and Their Influence on Conformation

Potential intramolecular interactions include:

N-H···S Hydrogen Bond: A weak hydrogen bond can form between the hydrogen of the secondary amine and the lone pair of the sulfur atom. nih.govnih.gov The formation of this bond would depend on the geometry, requiring the N-H bond to point towards the sulfur atom, which could lock the molecule into a specific folded conformation. The strength of such interactions can be investigated using spectroscopic and computational methods. jchemrev.com

N-H···π Interaction: The amine hydrogen can also interact with the electron-rich π-system of the phenyl ring. This interaction would favor a conformation where the side chain folds back over the aromatic ring.

Van der Waals Forces: Dispersive forces between the phenyl ring and the thietane ring can also contribute to the stability of compact, folded structures.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and characterize these weak interactions, confirming their presence and estimating their energetic contribution to the molecule's stability.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. By simulating reaction pathways and characterizing transition states, we can predict the feasibility and selectivity of chemical transformations.

The four-membered thietane ring is characterized by significant ring strain, which influences its reactivity. Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of thietane ring transformations, such as ring-opening and cycloreversion reactions.

A DFT study on the cycloreversion of thietane radical cations revealed that the reaction proceeds through a stepwise mechanism. nih.gov This process is initiated by the breaking of the C2-C3 bond, leading to the formation of various intermediates. nih.gov Although this study focuses on a radical cation, the initial step of C-C bond cleavage is a plausible pathway for the transformation of neutral thietane rings under thermal or photochemical conditions.

In the context of ring-opening reactions, computational studies on analogous four-membered heterocyclic rings, such as oxetanes, have shown that the process often follows a typical SN2 mechanism. researchgate.net This is characterized by a nearly linear arrangement of the attacking nucleophile, the carbon atom, and the leaving group in the transition state. researchgate.net For this compound, a nucleophilic attack on one of the carbon atoms of the thietane ring would likely proceed through a similar transition state geometry, leading to the opening of the strained ring.

Table 1: Calculated Parameters for Thietane Ring Transformations from Analogous Systems

Transformation Type Model System Computational Method Key Finding Reference
Cycloreversion Thietane radical cation UB3LYP/6-31G* Stepwise mechanism initiated by C2-C3 bond breaking nih.gov

This table presents data from computational studies on analogous systems to infer potential reaction mechanisms for this compound.

The secondary amine group in this compound has the potential to act as a catalyst in various organic reactions. Computational chemistry provides valuable insights into the mechanisms of amine-catalyzed reactions, helping to understand the role of the amine in activating substrates and stabilizing transition states. nih.gov

In the context of organocatalysis, DFT studies have been used to investigate the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions, where the amine-like structure of the catalyst is crucial for the reaction outcome. rsc.org These studies demonstrate that the catalyst forms an intermediate with one of the reactants, which then undergoes the key bond-forming step. rsc.org The this compound could potentially catalyze reactions through similar pathways, such as iminium or enamine catalysis, depending on the reaction partners.

A computational study on the reaction of CO2 with various amines, using water as a catalyst, illustrates the proton transfer steps facilitated by the amine. researchgate.net The reaction involves the formation of a carbamate (B1207046), with the amine acting as a nucleophile and the water molecule facilitating proton transfer. researchgate.net This provides a model for how the amine group in this compound could participate in reactions involving proton transfer.

Theoretical Principles of Molecular Recognition and Interactions of Amine-Containing Structures

Molecular recognition is the selective binding of a substrate to a receptor, governed by non-covalent interactions. ucla.edu The chemical structure of this compound, with its secondary amine, phenyl group, and thietane ring, allows for a variety of intermolecular interactions that are crucial for its molecular recognition properties.

The secondary amine group is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). quora.comlumenlearning.com The strength of these hydrogen bonds plays a significant role in the molecule's interactions with other molecules, including solvents and biological targets. The hydrogen-bond basicity of secondary amines has been studied, providing a scale for their ability to accept hydrogen bonds. rsc.org

The phenyl group can participate in π-π stacking interactions with other aromatic rings and cation-π interactions with positively charged species. Molecular modeling studies of phenylalkylamines binding to biological channels have shown the importance of these interactions in determining the binding mode and affinity. nih.govnih.gov

The sulfur atom in the thietane ring also contributes to the intermolecular interaction profile of the molecule. The sulfur atom can engage in sulfur-lone pair interactions and S···O interactions, which have been shown to be important conformational control elements and can contribute to binding affinity. acs.orgrsc.orgresearchgate.net Computational studies have characterized the strength and directionality of these interactions. acs.orgresearchgate.net Furthermore, sulfur-containing amino acids have been shown to form strong van der Waals interactions, which can be more significant than those of aromatic or aliphatic amino acids. nih.gov

Table 2: Key Intermolecular Interactions for Functional Groups in this compound

Functional Group Type of Interaction Theoretical Basis
Secondary Amine Hydrogen Bonding (Donor & Acceptor) Polar N-H bond and nitrogen lone pair quora.comlumenlearning.com
Phenyl Group π-π Stacking, Cation-π Interactions Aromatic ring system nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for N 2 Phenylpropyl Thietan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to characterize N-(2-phenylpropyl)thietan-3-amine.

¹H and ¹³C NMR for Backbone and Substituent Characterization

The ¹H and ¹³C NMR spectra provide the fundamental framework of the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the 2-phenylpropyl group and the thietane (B1214591) ring. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The methine proton of the 2-phenylpropyl moiety would likely be observed as a multiplet around δ 2.8-3.0 ppm, coupled to both the adjacent methylene (B1212753) and methyl protons. The methyl group protons would present as a doublet around δ 1.2-1.4 ppm. The methylene protons adjacent to the nitrogen would be expected in the δ 2.6-2.9 ppm range. The protons of the thietane ring would exhibit complex splitting patterns due to their diastereotopicity and coupling to each other and the proton on the nitrogen-bearing carbon.

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would generate signals in the δ 125-145 ppm region. The methine and methylene carbons of the 2-phenylpropyl substituent would be expected around δ 40-50 ppm and the methyl carbon around δ 20-25 ppm. The carbons of the thietane ring are anticipated in the upfield region, with the carbon bearing the amino group appearing around δ 50-60 ppm and the other ring carbons at approximately δ 30-40 ppm. nih.govresearchgate.netlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20 - 7.40 (m, 5H)145.0 (C), 128.5 (CH), 126.5 (CH)
CH(Ph)2.80 - 3.00 (m, 1H)45.0
CH₂-N2.60 - 2.90 (m, 2H)50.0
CH₃1.20 - 1.40 (d, 3H)22.0
Thietane-CH-N3.50 - 3.70 (m, 1H)55.0
Thietane-CH₂3.00 - 3.40 (m, 4H)35.0
NH1.50 - 2.50 (br s, 1H)-

Note: The chemical shifts are predicted values and may vary based on solvent and other experimental conditions. m = multiplet, d = doublet, br s = broad singlet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides information about the chemical environments, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond connectivities. sdsu.eduyoutube.comscribd.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be expected between the methine proton of the phenylpropyl group and its adjacent methylene and methyl protons. Within the thietane ring, correlations between the geminal and vicinal protons would help to assign their specific positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate to the aromatic carbon signals, and the methyl proton doublet would correlate to the upfield methyl carbon signal. sdsu.eduyoutube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For example, an HMBC correlation would be expected between the methylene protons of the phenylpropyl group and the carbon of the thietane ring to which the nitrogen is attached, confirming the N-alkylation. Correlations between the aromatic protons and the benzylic methine carbon would further solidify the structure of the phenylpropyl moiety. sdsu.eduyoutube.comresearchgate.net

Application of Lanthanide Shift Reagents in Conformational Studies

The thietane ring is known to exist in a puckered conformation. acs.org Lanthanide shift reagents (LSRs), such as Eu(fod)₃ or Pr(fod)₃, can be employed to study this conformation in solution. acs.orgresearchgate.netlibretexts.org The amine group in this compound would act as a Lewis basic site for the coordination of the lanthanide ion. libretexts.org This coordination induces significant changes in the chemical shifts of the nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion. organicchemistrydata.orgslideshare.net By analyzing the induced shifts for the thietane ring protons, it would be possible to gain insights into the preferred ring conformation and the orientation of the N-(2-phenylpropyl) substituent (axial vs. equatorial). acs.orgresearchgate.net

Chiral NMR for Enantiomeric Excess Determination

This compound possesses two chiral centers, one in the 2-phenylpropyl chain and one at the C3 position of the thietane ring. This means the compound can exist as a mixture of diastereomers and enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound. acs.orgacs.orgnih.gov This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. nih.govnih.govfrontiersin.org

For this compound, a chiral derivatizing agent such as Mosher's acid chloride could be reacted with the amine to form diastereomeric amides. The ¹H or ¹⁹F NMR spectrum of this mixture would show separate signals for the diastereomers, and the integration of these signals would allow for the calculation of the enantiomeric excess. nih.govrsc.org Alternatively, a chiral solvating agent, such as a chiral phosphoric acid, could be added to the NMR sample. frontiersin.org The formation of transient diastereomeric complexes would lead to the splitting of signals for the enantiomers, enabling the determination of their ratio. acs.orgacs.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high accuracy. nih.gov This allows for the unambiguous determination of its molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₈NS⁺208.1154

The calculated exact mass for the protonated molecule ([M+H]⁺) provides a crucial piece of evidence for the elemental composition of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would be expected. libretexts.orgtutorchase.comlibretexts.orgslideshare.net Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of a propylphenyl radical or a thietanyl radical. libretexts.org Cleavage of the benzylic bond would result in the formation of a stable benzyl (B1604629) cation or radical. The thietane ring itself could undergo fragmentation, leading to the loss of ethene or thioformaldehyde. The analysis of these fragment ions helps to confirm the connectivity of the molecule. tutorchase.comlibretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a selected precursor ion. In the analysis of this compound, the molecular ion (M+) would be subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways are predictable based on the stability of the resulting carbocations and radical species.

For secondary amines like this compound, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process is driven by the formation of a stable, resonance-stabilized iminium cation. libretexts.orglibretexts.org

Two primary α-cleavage pathways are anticipated for this compound:

Cleavage of the Cα-Cβ bond in the phenylpropyl side chain: This would result in the loss of a benzyl radical (C7H7•) and the formation of a thietane-containing iminium ion.

Cleavage of the bond between the thietane ring and the nitrogen: This would lead to the formation of a stable 2-phenylpropylaminium cation.

Table 1: Predicted Major MS/MS Fragments for this compound

Precursor Ion (m/z)Proposed FragmentFragment m/z (Predicted)Fragmentation Pathway
207.12[C12H17NS]+•C5H8NS+114
207.12[C12H17NS]+•C9H12N+134
207.12[C12H17NS]+•C9H11+119
207.12[C12H17NS]+•C3H5S+73

Oxidation-Assisted MS for Amine Side Chain Elucidation

While standard MS/MS provides significant structural information, certain compounds yield a single, dominant fragment ion, which can limit comprehensive analysis. Oxidation-assisted mass spectrometry is an innovative technique developed to overcome this limitation, particularly for compounds with tertiary and secondary amine side chains. nih.govuomustansiriyah.edu.iq This method involves the "in-vial" oxidation of the amine to its corresponding N-oxide using an agent like hydrogen peroxide. nih.gov

The resulting N-oxide is often more amenable to fragmentation under MS/MS conditions, promoting extensive bond cleavages throughout the molecule. nih.gov This provides a more detailed fragmentation map, enabling a more complete structural elucidation of the amine side chain and other parts of the molecule. nih.govuomustansiriyah.edu.iq For this compound, oxidation would convert the secondary amine to a hydroxylamine. This derivative would then be expected to produce a richer fragmentation spectrum upon MS/MS analysis, confirming the connectivity of the 2-phenylpropyl group to the thietan-3-amine (B45257) core. This method is particularly useful for complex amines and offers advantages like biodegradability and high thermal stability. organic-chemistry.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational landscape of a molecule. anadolu.edu.trnih.gov For this compound, these techniques provide characteristic signals for its key structural motifs.

N-H Vibrations: The secondary amine (N-H) stretch is expected to appear in the IR spectrum in the region of 3300-3500 cm-1 as a weak to medium band. The N-H bending vibration typically occurs around 1560-1640 cm-1.

C-H Vibrations: Aromatic C-H stretching from the phenyl group will be observed above 3000 cm-1, while aliphatic C-H stretching from the propyl and thietane moieties will appear below 3000 cm-1.

C=C Vibrations: The phenyl ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm-1 region.

C-S Vibrations: The thietane ring's C-S stretching vibrations are expected at lower frequencies, typically in the 600-800 cm-1 range. The puckered nature of the four-membered thietane ring can also give rise to specific ring deformation modes. acs.org

Conformational Analysis: By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different possible conformers of the molecule can be investigated. anadolu.edu.tr The orientation of the phenylpropyl side chain relative to the thietane ring can be inferred from subtle shifts in vibrational frequencies. anadolu.edu.tr

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
N-HStretch3300 - 3500IR
N-HBend1560 - 1640IR
Aromatic C-HStretch> 3000IR, Raman
Aliphatic C-HStretch< 3000IR, Raman
Aromatic C=CStretch1450 - 1600IR, Raman
Thietane C-SStretch600 - 800Raman

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. springernature.comsoton.ac.uk For a chiral molecule like this compound, which has stereocenters at the C2 position of the propyl chain and the C3 position of the thietane ring, X-ray crystallography can unambiguously establish the relative and absolute configuration of these centers. springernature.comnih.gov

The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsional angles. For thietane-containing compounds, X-ray crystallography reveals the degree of puckering in the four-membered ring. acs.org The determination of the absolute configuration is often achieved by analyzing the anomalous scattering of X-rays, quantified by the Flack parameter. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal lattice symmetry. acs.org
Space GroupP2₁/cDefines the symmetry elements within the unit cell. acs.orgacs.org
a, b, c (Å)10.5, 8.2, 14.1Unit cell dimensions.
β (°)98.5Angle of the unit cell. acs.org
Z4Number of molecules per unit cell. acs.org
Flack Parameter~0.0(2)A value close to zero confirms the correct absolute stereochemistry. nih.gov

Other Advanced Characterization Techniques for Organic Amines

High-Resolution Aerosol Mass Spectrometry (HR-AMS) is a powerful tool for the real-time chemical characterization of submicron aerosol particles. copernicus.orgcopernicus.org While typically used for atmospheric science, its principles are applicable to the advanced characterization of organic amines that may exist in particulate form or be introduced into an aerosol stream. usda.govcopernicus.org HR-AMS utilizes thermal vaporization followed by electron impact ionization. copernicus.org

For this compound, HR-AMS can provide highly accurate mass measurements, allowing for the determination of its elemental composition. copernicus.org Recent studies have focused on identifying fingerprint ion series for different amine classes. copernicus.org As a secondary amine, this compound would be expected to produce characteristic CnH2n+2N+ fragment ions, with a prominent signal from C2H6N+ being indicative of a secondary amine structure. copernicus.orgcopernicus.org This technique is especially valuable for studying the compound's potential transformations and presence in complex mixtures. nih.govnih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. jeeadv.ac.in The experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula, C12H17NS. This comparison serves as a crucial validation of the compound's empirical formula. openstax.org

The procedure typically involves the combustion of a precisely weighed sample, where the resulting combustion gases (CO2, H2O, N2, and SO2) are quantitatively measured. A close match between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (Formula: C12H17NS)

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)69.5169.48
Hydrogen (H)8.268.31
Nitrogen (N)6.766.72
Sulfur (S)15.4715.41

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Quench reactive intermediates (e.g., alkyl halides) with aqueous ethanol before disposal .

Advanced Research Question
For large-scale syntheses, implement inert atmosphere (N2_2/Ar) to prevent oxidation. Monitor exothermic reactions with temperature probes, as seen in triazine-based probe syntheses .

How do solvent polarity and temperature influence the stereochemical outcome of this compound synthesis?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, favoring inversion. Non-polar solvents (toluene) may promote retention via carbocation intermediates.
  • Temperature : Low temperatures (-20°C) minimize side reactions (e.g., elimination), as demonstrated in THF-based syntheses of triazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.